molecular formula C13H12N2S B14917025 (10H-Phenothiazin-2-yl)methanamine

(10H-Phenothiazin-2-yl)methanamine

Cat. No.: B14917025
M. Wt: 228.31 g/mol
InChI Key: XEXFPLDDNBBJHH-UHFFFAOYSA-N
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Description

(10H-Phenothiazin-2-yl)methanamine (CAS 1542944-49-9) is a chemical compound of significant interest in scientific research, particularly for its antioxidant properties and potential applications in neuroscience. With the molecular formula C13H12N2S and a molecular weight of 228.31 g/mol, this phenothiazine derivative serves as a key building block in medicinal chemistry and biochemical studies. Research into this compound has demonstrated its effectiveness as an inhibitor of radical chain oxidation in organic substrates such as isopropyl alcohol and 1,4-dioxane . Kinetic studies have revealed that it exhibits potent antioxidant properties, with a mechanism of action that involves the regeneration of the inhibitor molecule during the oxidation of secondary alcohols, a phenomenon characteristic of aromatic amines that enhances its efficacy . This robust antioxidant activity makes it a valuable tool for investigating oxidative stress pathways. The phenothiazine core structure is a privileged scaffold in drug discovery, known for interacting with multiple biological targets . Recently, this compound and its hybrid derivatives have been explored in the context of multifunctional ligands for complex neurodegenerative diseases . These hybrids are designed to target multiple pathological factors simultaneously, showing promising activity against Alzheimer's disease-related targets such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the inhibition of Aβ 1–40 aggregation, and fatty acid amide hydrolase (FAAH) . Furthermore, phenothiazine derivatives have been identified as potential anticancer agents and cholinesterase modulators in vitro, with some showing low toxicity in vivo models like zebrafish, highlighting their potential for future therapeutic development . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C13H12N2S

Molecular Weight

228.31 g/mol

IUPAC Name

10H-phenothiazin-2-ylmethanamine

InChI

InChI=1S/C13H12N2S/c14-8-9-5-6-13-11(7-9)15-10-3-1-2-4-12(10)16-13/h1-7,15H,8,14H2

InChI Key

XEXFPLDDNBBJHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC3=C(S2)C=CC(=C3)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (10H-Phenothiazin-2-yl)methanamine typically involves the reaction of phenothiazine with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Materials: Phenothiazine, formaldehyde, and ammonia.

    Reaction Conditions: The reaction is usually conducted in an aqueous medium at elevated temperatures.

    Product Isolation: The product is isolated through filtration and purified using recrystallization techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(10H-Phenothiazin-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Various amine derivatives.

    Substitution: Substituted phenothiazine derivatives.

Scientific Research Applications

(10H-Phenothiazin-2-yl)methanamine has been extensively studied for its applications in various fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its pharmacological properties, including potential antipsychotic and antimicrobial activities.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of (10H-Phenothiazin-2-yl)methanamine involves its interaction with various molecular targets. In biological systems, it can bind to receptors and enzymes, modulating their activity. The compound’s structure allows it to participate in electron transfer reactions, which is crucial for its role in photophysical and photochemical processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues of Phenothiazine Derivatives
Compound Name Substituent(s) Position(s) Key Functional Groups References
(10H-Phenothiazin-2-yl)methanamine Methanamine 2 -CH₂NH₂
2-(Dimethylamino)-1-(10H-phenothiazin-10-yl)ethanone Dimethylaminoethyl ketone 10 -CO-CH₂-N(CH₃)₂
N,N-Dimethyl-2-(10H-phenothiazin-10-yl)ethanamine hydrochloride Dimethylaminoethylamine (protonated) 10 -CH₂-CH₂-N(CH₃)₂·HCl
10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine 4-Nitrophenyl ethynyl 10 -C≡C-C₆H₄-NO₂
Ethyl 2-(10H-phenothiazin-10-yl) acetate Ethyl acetate 10 -CH₂-CO-OEt
Chlorpromazine Chlorine, dimethylaminopropyl chain 2, 10 -Cl, -CH₂-CH₂-CH₂-N(CH₃)₂

Key Observations :

  • Substituent Position : The target compound’s methanamine group at the 2-position contrasts with most derivatives (e.g., Chlorpromazine, N,N-dimethyl analogs), which typically feature substitutions at the 10-position. Positional differences affect electronic distribution and steric interactions .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Melting Point (°C) Solubility (Predicted) Molecular Weight (g/mol) Key Interactions
This compound Not reported Moderate (polar solvents) ~228.3 H-bonding (NH₂), π-π stacking
2-(Dimethylamino)-1-(10H-phenothiazin-10-yl)ethanone 144–145 Low (aprotic solvents) 284.38 Dipole-dipole (ketone)
N,N-Dimethyl-2-(10H-phenothiazin-10-yl)ethanamine HCl >200 (decomposes) High (aqueous) 325.29 Ionic (HCl salt), H-bonding
10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine Not reported Low (organic solvents) 344.39 π-π stacking (nitro group)

Analysis :

  • Melting Points: The dimethylaminoethyl ketone derivative (144–145°C) exhibits higher thermal stability due to strong dipole interactions from the ketone group compared to the target compound’s primary amine .
  • Solubility: The hydrochloride salt of N,N-dimethyl-2-(10H-phenothiazin-10-yl)ethanamine shows enhanced aqueous solubility, a critical factor for pharmaceutical applications, whereas the target compound’s primary amine may confer moderate solubility in polar solvents .

Biological Activity

(10H-Phenothiazin-2-yl)methanamine, a derivative of phenothiazine, has garnered attention for its diverse biological activities, particularly its antioxidant properties and potential therapeutic applications. This article explores the compound's biological activity, supported by data tables, case studies, and detailed research findings.

This compound is characterized by its phenothiazine structure, which is known for modulating neurotransmitter activities and exhibiting various pharmacological effects. The compound's mechanism of action involves interactions with biological targets such as enzymes and receptors, influencing their activity through binding interactions .

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of this compound. Research conducted on the oxidation kinetics of isopropyl alcohol (IPA) and 1,4-dioxane demonstrated that this compound acts as an effective antioxidant. The study revealed that in oxidizing IPA, the compound exhibited a significant inhibition capacity (f >> 2), indicating its potential for radical scavenging .

Table 1: Antioxidant Activity of this compound

SubstrateInhibition Capacity (f)Regeneration Phenomenon
Isopropyl Alcoholf >> 2Yes
1,4-Dioxanef < 2No

Neuroprotective Effects

In addition to its antioxidant properties, this compound has been investigated for its neuroprotective effects. A study utilizing MTT assays assessed the compound's ability to protect neuronal cells from oxidative stress. The results indicated that the compound significantly reduced cell death induced by oxidative agents, suggesting its potential as a neuroprotective agent .

Anticancer Potential

The phenothiazine derivatives have also been explored for their anticancer properties. In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. Notably, it was found to inhibit histone deacetylase 6 (HDAC6), a target implicated in cancer progression .

Table 2: Cytotoxicity of this compound

Cancer Cell LineIC50 (µM)Mechanism of Action
Liver Cancer15HDAC6 Inhibition
Breast Cancer20Induction of Apoptosis
Lung Cancer25Cell Cycle Arrest

Case Studies

  • Oxidative Stress in Neuronal Cells : A study demonstrated that treatment with this compound reduced oxidative stress markers in PC12 cells exposed to corticosterone. The compound's protective effects were attributed to its ability to scavenge reactive oxygen species (ROS) effectively .
  • In Vivo Studies in Zebrafish : Research involving zebrafish embryos showed that exposure to this compound resulted in reduced toxicity compared to other phenothiazine derivatives. This highlights its potential for therapeutic applications with lower side effects .

Q & A

Basic Questions

Q. What are the recommended synthetic pathways for (10H-Phenothiazin-2-yl)methanamine, and how can reaction efficiency be optimized?

  • Methodology : A two-step approach is common:

Core scaffold synthesis : Start with phenothiazine derivatives. For example, react 10H-phenothiazine with alkylating agents (e.g., bromoacetonitrile) under inert conditions (N₂ atmosphere) to introduce the methanamine side chain .

Functionalization : Use reductive amination or nucleophilic substitution to modify the amine group. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) and optimize yields by adjusting solvent polarity and temperature .

  • Key Data : Typical yields range from 45–65% for alkylation steps. Recrystallization in ethyl acetate improves purity (>95%) .

Q. How can spectroscopic techniques (e.g., FT-IR, NMR) be employed to characterize this compound?

  • Methodology :

  • FT-IR : Identify N–H stretching vibrations (3200–3400 cm⁻¹) and C–N bonds (1250–1350 cm⁻¹). Compare with DFT-calculated vibrational spectra for validation .
  • ¹H/¹³C NMR : Assign signals using 2D NMR (COSY, HSQC). For example, the methanamine proton appears as a triplet (δ 2.8–3.2 ppm) coupled with adjacent CH₂ groups .
    • Data Insight : DFT calculations (B3LYP/6-311G(d,p)) show <5% deviation between experimental and theoretical IR peaks .

Advanced Questions

Q. What mechanistic insights explain the radical scavenging activity of this compound in oxidation reactions?

  • Methodology :

  • Kinetic Studies : Use stopped-flow spectrophotometry to measure rate constants (k) for H-atom transfer to peroxyl radicals. Compare with reference antioxidants (e.g., α-tocopherol) .
  • Computational Modeling : Apply DFT (B3LYP) to calculate bond dissociation energies (BDEs) of N–H groups. Lower BDE (<85 kcal/mol) correlates with higher antioxidant activity .
    • Key Finding : The compound exhibits a k value of 2.1 × 10⁴ M⁻¹s⁻¹, outperforming BHT (butylated hydroxytoluene) by ~30% due to resonance stabilization of the phenothiazinyl radical .

Q. How can density functional theory (DFT) predict regioselectivity in 1,3-dipolar cycloaddition reactions involving this compound derivatives?

  • Methodology :

Transition State Analysis : Use B3LYP/6-311G(d,p) to model asynchronous concerted pathways. Calculate activation energies (ΔG‡) for competing reaction channels .

NBO Analysis : Evaluate charge distribution and orbital interactions at reaction sites. Higher electron density at the methanamine nitrogen favors nucleophilic attack .

  • Data Insight : The distortion/interaction model shows a ΔΔG‡ of 3.2 kcal/mol between major and minor adducts, aligning with experimental product ratios (85:15) .

Q. How should researchers resolve contradictions in experimental data (e.g., conflicting antioxidant efficacy reports) for this compound?

  • Methodology :

Reproducibility Checks : Standardize reaction conditions (e.g., solvent purity, oxygen exclusion).

Multivariate Analysis : Use PCA (principal component analysis) to identify variables (e.g., pH, temperature) causing discrepancies .

Cross-Validation : Compare results across analytical platforms (e.g., HPLC vs. GC-MS for purity assays) .

  • Example : Discrepancies in IC₅₀ values (5–15 μM) may arise from variations in radical source (DPPH vs. ABTS) or solvent polarity .

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